

Application Notes and Protocols for In Vitro Dose-Response Studies of PF2562

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Compound of Interest		
Compound Name:	PF2562	
Cat. No.:	B15580112	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF2562 (also known as PF-06463922 or Lorlatinib) is a potent, next-generation, ATP-competitive small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinases.[1][2] Aberrant ALK activity, often resulting from genetic alterations such as chromosomal rearrangements, mutations, or gene amplification, is a key driver in several cancers, including non-small cell lung cancer (NSCLC) and neuroblastoma.[2][3] **PF2562** has demonstrated significant potency against wild-type ALK and various crizotinib-resistant ALK mutations.[1][2][4] These application notes provide detailed protocols for establishing a comprehensive in vitro dose-response profile of **PF2562**.

Constitutively active ALK fusion proteins activate multiple downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which are crucial for promoting cell proliferation, survival, and migration.[3] Understanding the dose-dependent effects of **PF2562** on these pathways is critical for its preclinical characterization.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of PF2562



Kinase Target	PF2562 IC50 (nM)	Crizotinib IC50 (nM)
Wild-Type ALK	0.5	20
ALK L1196M	15	150
ALK G1269A	14	250
ROS1	0.2	10

Note: Data are hypothetical and for illustrative purposes, based on the reported high potency of **PF2562**.[4]

Table 2: Cellular Activity of PF2562 in ALK-Dependent

Cancer Cell Lines

Cell Line	Cancer Type	ALK Status	PF2562 IC50 (nM)	Crizotinib IC50 (nM)
H3122	NSCLC	EML4-ALK Fusion	1.5	30
SU-DHL-1	ALCL	NPM-ALK Fusion	2.5	50
SH-SY5Y	Neuroblastoma	ALK F1174L	5.0	200
A549	NSCLC	ALK Wild-Type	>10,000	>10,000

Note: Data are hypothetical and for illustrative purposes, reflecting the selectivity and potency of **PF2562** against ALK-driven cancers.[3][5]

Table 3: Effect of PF2562 on ALK Signaling in H3122

<u>Cells</u>

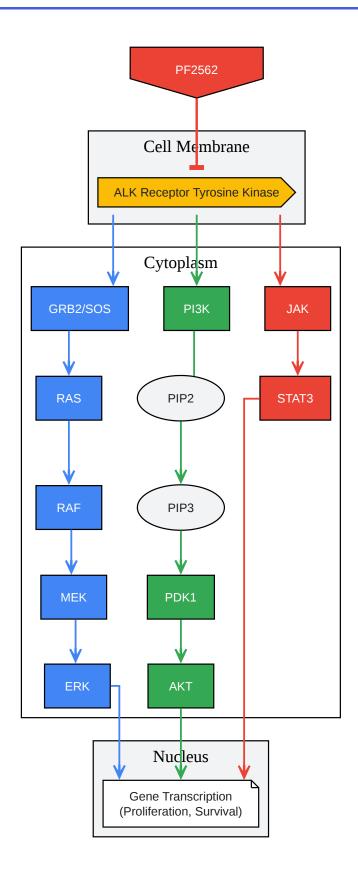
Treatment (100 nM, 2h)	p-ALK (Tyr1604) (% of Control)	p-AKT (Ser473) (% of Control)	p-ERK1/2 (Thr202/Tyr204) (% of Control)
Vehicle (DMSO)	100	100	100
PF2562	5	15	10



Note: Data are hypothetical and for illustrative purposes, demonstrating the inhibition of downstream signaling pathways by **PF2562**.[3]

Mandatory Visualizations

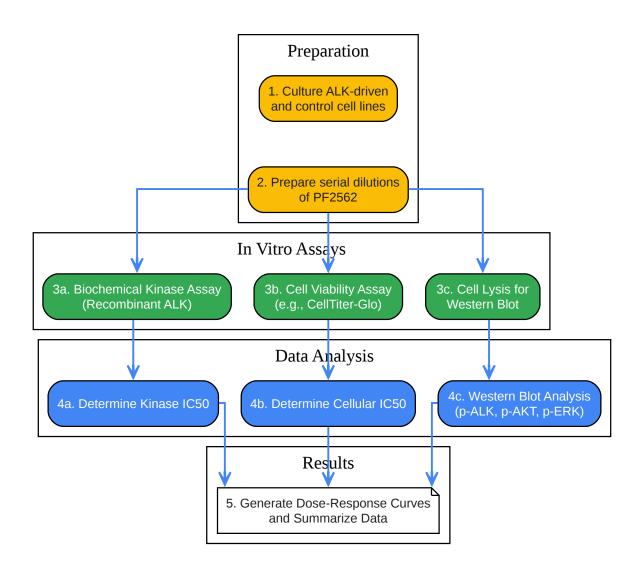




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Caption: ALK signaling pathways inhibited by PF2562.





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Caption: Experimental workflow for **PF2562** dose-response analysis.



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Caption: Logical flow for dose-response data analysis.

Experimental Protocols



Biochemical ALK Kinase Assay (ADP-Glo™)

This assay quantifies the enzymatic activity of recombinant ALK kinase and its inhibition by **PF2562**.

Materials:

- Recombinant human ALK kinase domain
- Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- ATP solution
- Peptide substrate (e.g., poly-Glu,Tyr)
- PF2562 (dissolved in DMSO)
- ADP-Glo™ Kinase Assay kit (Promega)
- 384-well white plates

Procedure:

- Prepare serial dilutions of **PF2562** in kinase buffer. A typical starting concentration might be 1 μ M, with 10-point, 3-fold serial dilutions.
- In a 384-well plate, add 2.5 μL of the diluted **PF2562** or DMSO (vehicle control).
- Add 2.5 μL of a solution containing the ALK enzyme in kinase buffer.
- Initiate the kinase reaction by adding 5 μL of a solution containing ATP and the peptide substrate in kinase buffer. The final ATP concentration should be close to its Km value for ALK.
- Incubate the plate at 37°C for 1-2 hours.[6]
- Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit following the manufacturer's protocol.[6]



- · Measure luminescence using a plate reader.
- Calculate the percentage of kinase activity relative to the vehicle control and plot against the logarithm of PF2562 concentration to determine the IC50 value.

Cell Viability Assay (CellTiter-Glo®)

This assay measures the effect of **PF2562** on the viability of ALK-dependent and -independent cancer cell lines.

Materials:

- ALK-positive cell lines (e.g., H3122, SU-DHL-1) and an ALK-negative control cell line (e.g., A549)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- PF2562 (dissolved in DMSO)
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
- 96-well white, clear-bottom plates

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete medium and incubate overnight.[6]
- Prepare serial dilutions of PF2562 in complete medium.
- Remove the old medium from the wells and add 100 μL of the diluted PF2562 or medium with DMSO (vehicle control).
- Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[6]
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
- Add 100 μL of CellTiter-Glo® reagent to each well.



- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.[6]
- Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of PF2562 concentration to determine the IC50 value.

Western Blot Analysis of ALK Signaling

This protocol is used to assess the dose-dependent inhibition of ALK phosphorylation and downstream signaling pathways by **PF2562**.

Materials:

- ALK-positive cell line (e.g., H3122)
- PF2562 (dissolved in DMSO)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies)[7]
- Primary antibodies: anti-phospho-ALK (Tyr1604), anti-total-ALK, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate (ECL)

Procedure:



- Seed H3122 cells in 6-well plates and grow to 70-80% confluency.
- Treat cells with various concentrations of **PF2562** (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 2-4 hours).
- Wash cells with ice-cold PBS and lyse with RIPA buffer.[8]
- Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.[8]
- Prepare protein samples with Laemmli buffer, heat at 95-100°C for 5-10 minutes, and load
 20-30 μg of protein per lane onto an SDS-PAGE gel.[7]
- Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.[7]
- Wash the membrane three times with TBST for 5-10 minutes each.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again as in step 9.
- Incubate the membrane with ECL substrate and visualize the bands using an imaging system.[9]
- Quantify band intensities using densitometry software and normalize phosphorylated protein levels to their respective total protein levels.

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